molecular formula C12H10ClNO B6309376 3-Chloro-2-(2-methoxyphenyl)pyridine CAS No. 847225-96-1

3-Chloro-2-(2-methoxyphenyl)pyridine

Cat. No.: B6309376
CAS No.: 847225-96-1
M. Wt: 219.66 g/mol
InChI Key: PDKUPMSGZUPPND-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the third position and a 2-methoxyphenyl group at the second position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2-(2-methoxyphenyl)pyridine typically involves the reaction of 2-methoxyphenylboronic acid with 3-chloropyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

3-Chloro-2-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(2-methoxyphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-2-(2-methoxyphenyl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-2-(2-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKUPMSGZUPPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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